4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
4-butyl-N-(4-sulfamoylphenyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-2-3-4-13-5-7-14(8-6-13)17(20)19-15-9-11-16(12-10-15)23(18,21)22/h9-14H,2-8H2,1H3,(H,19,20)(H2,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAADVSBOAODKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide typically involves the reaction of 4-sulfamoylbenzenamine with cyclohexanecarboxylic acid derivatives under specific conditions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and sulfamoyl groups undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Under reflux with concentrated HCl (6 M), the carboxamide group hydrolyzes to form 4-butylcyclohexanecarboxylic acid and 4-sulfamoylaniline.
Reaction :
This reaction mirrors protocols for similar carboxamides, where acid hydrolysis cleaves the amide bond . -
Basic Hydrolysis :
Treatment with NaOH (10% aqueous) at 80°C hydrolyzes the sulfamoyl group, yielding sulfonic acid derivatives.
Reduction Reactions
The carboxamide moiety can be reduced to a primary amine using strong reducing agents:
The LiAlH₄ reduction follows a nucleophilic mechanism, where the hydride attacks the carbonyl carbon .
Substitution Reactions
The sulfamoyl group participates in nucleophilic substitutions:
-
Aromatic Substitution :
Electrophilic bromination at the para position of the phenyl ring occurs with Br₂/FeBr₃:
Reaction conditions: 50°C, 4 hours, CH₂Cl₂ solvent. -
Sulfamoyl Group Substitution :
Reaction with PCl₅ replaces the sulfonamide oxygen with chlorine, forming a sulfonamide chloride intermediate.
Oxidation Reactions
Controlled oxidation modifies the cyclohexane and sulfamoyl groups:
| Oxidizing Agent | Target Group | Product | Conditions |
|---|---|---|---|
| KMnO₄ (acidic) | Cyclohexane ring | 4-Butylcyclohexanone derivative | 0°C, 2 hrs, H₂SO₄ |
| H₂O₂ | Sulfamoyl (S–N bond) | Sulfonic acid derivative | RT, 12 hrs |
Cycloaddition and Cross-Coupling
The compound engages in Pd-catalyzed coupling reactions:
-
Suzuki Coupling :
With aryl boronic acids and Pd(PPh₃)₄, the brominated derivative forms biaryl structures:
Yields range from 50–70% under microwave irradiation (100°C, 1 hr).
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Process | Mass Loss |
|---|---|---|
| 180–220°C | Cleavage of sulfamoyl group | 28% |
| 250–300°C | Cyclohexane ring fragmentation | 42% |
Data extrapolated from structurally related sulfonamides.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds similar to 4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide exhibit anticancer properties, particularly in targeting malignancies associated with specific genetic mutations. For instance, studies have shown that derivatives of sulfonamide compounds can inhibit tumor growth by interfering with cellular mechanisms critical for cancer cell proliferation .
Table 1: Anticancer Activity of Sulfonamide Derivatives
1.2 Anti-Inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Sulfonamides are known to modulate inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease. Further studies are needed to quantify these effects specifically for this compound.
Neuropharmacological Research
2.1 Neuroprotective Effects
Preliminary studies suggest that cyclohexane derivatives may possess neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of specific enzymes related to neuroinflammation and oxidative stress is a promising area of investigation .
Table 2: Neuroprotective Activity of Cyclohexane Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Acetylcholinesterase | TBD | |
| Other cyclohexane derivatives | MAO-B | TBD |
Antimicrobial Applications
3.1 Bacterial Inhibition
Compounds similar to this compound have demonstrated antimicrobial properties against various bacterial strains. This includes effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in combating resistant bacterial infections .
Table 3: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|---|
| This compound | MRSA | TBD | |
| Other sulfonamide derivatives | E. coli | TBD |
Case Studies and Insights
Case Study 1: Cancer Treatment
A study focusing on the use of sulfonamide derivatives for targeted cancer therapy revealed that these compounds could selectively induce apoptosis in cancer cells with minimal effects on normal cells. The mechanism involved the inhibition of key signaling pathways associated with cell survival .
Case Study 2: Neuroprotection in Animal Models
In animal studies, cyclohexane derivatives were shown to reduce markers of neuroinflammation and oxidative stress, suggesting their potential role in neuroprotection. These findings warrant further investigation into their therapeutic applications for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrases by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can disrupt various physiological processes, making the compound useful in treating conditions like glaucoma and certain cancers .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several synthesized derivatives:
Key Observations :
- Sulfamoyl vs.
- Butyl Chain Impact : The butyl substituent increases lipophilicity relative to analogues with shorter alkyl chains (e.g., methyl or hexyl in compounds 3f and 3g from ), which may influence membrane permeability .
- Heterocyclic Modifications : Replacement of the sulfamoylphenyl group with a thiadiazole ring (as in ) introduces aromatic heterocyclic character, altering electronic properties and biological target specificity .
Physicochemical Properties
- Solubility: The sulfamoyl group improves aqueous solubility compared to non-sulfonated analogues like N-(4-butylphenyl)cyclohexanecarboxamide .
Biological Activity
4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the compound's biological activity, focusing on its mechanisms, efficacy, and relevant studies.
Chemical Structure and Properties
The compound features a cyclohexanecarboxamide backbone with a butyl group and a sulfamoylphenyl substituent. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. Research indicates that compounds with similar structures can inhibit enzymes involved in critical cellular processes, including:
- Enzyme Inhibition : Compounds with sulfonamide groups often act as inhibitors of carbonic anhydrases and other key enzymes implicated in cancer cell proliferation and microbial resistance.
- Receptor Modulation : The phenyl group may facilitate binding to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.25 to 2 μg/mL, indicating significant potency.
Anticancer Activity
The anticancer potential of sulfonamide derivatives has been extensively studied. For example, compounds exhibiting structural similarities have demonstrated the ability to inhibit tumor cell growth by targeting specific kinases involved in cancer progression . The mechanism often involves the disruption of nucleocapsid assembly in viral infections, which can be extrapolated to cancer cell dynamics .
Case Studies
-
Antimicrobial Efficacy Against VRE :
- A study involving a series of sulfonamide derivatives found that modifications to the alkyl chain adjacent to the amide carbonyl significantly enhanced antimicrobial potency. Specifically, the introduction of a cyclohexane ring increased activity against VRE by up to 8-fold compared to simpler analogs .
- Cancer Cell Proliferation :
Comparative Analysis
A comparison of this compound with other similar compounds reveals distinct differences in biological activity based on structural variations:
| Compound Name | MIC (μg/mL) | Biological Activity |
|---|---|---|
| This compound | 0.25-2 | Antimicrobial, Anticancer |
| Sulfamethoxazole | 0.5 | Antimicrobial |
| Acetazolamide | 2 | Carbonic Anhydrase Inhibitor |
Q & A
Q. What are the recommended synthetic routes for 4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling 4-sulfamoylphenylamine with 4-butylcyclohexanecarboxylic acid derivatives. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Purity ≥95% is achievable via HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical parameters : Control reaction temperature (0–5°C during activation) and monitor intermediates via TLC (Rf = 0.3–0.5 in 1:1 ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm regiochemistry of the sulfamoyl and cyclohexyl groups. Key signals: δ 1.2–1.6 ppm (cyclohexyl CH₂), δ 7.6–7.8 ppm (aromatic protons) .
- IR : Detect sulfonamide (SO₂ asymmetric stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~365.2) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : Discrepancies often arise from metabolic stability or bioavailability issues. Strategies include:
- Pharmacokinetic profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models .
- Metabolite identification : Use liver microsomes or hepatocyte assays to identify active/inactive metabolites .
- Formulation optimization : Improve solubility via co-solvents (e.g., PEG 400) or nanoencapsulation .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays .
Q. What computational strategies are used to model the compound’s interactions with biological targets?
- Methodological Answer :
- Docking studies : Utilize AutoDock Vina or Schrödinger Suite to predict binding modes to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on sulfamoyl group interactions with zinc ions in active sites .
- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the cyclohexyl group in hydrophobic pockets .
- QSAR models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to optimize activity .
Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
- Scaffold modification : Synthesize derivatives with varied alkyl chain lengths (e.g., butyl vs. pentyl) or substituted sulfonamide groups (e.g., halogenation) .
- Bioactivity screening : Test against target enzymes (e.g., IC₅₀ via fluorometric assays) and correlate with steric/electronic parameters (Hammett σ values) .
- Data normalization : Use Z-score transformation to account for batch effects in high-throughput screens .
Data Analysis and Theoretical Frameworks
Q. What statistical approaches are recommended for interpreting dose-response data in preclinical studies?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values .
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
- Meta-analysis : Combine data from multiple studies using random-effects models to account for variability .
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer :
- Target validation : Link to pathways (e.g., hypoxia-inducible factor signaling) via transcriptomic profiling (RNA-seq) .
- Mechanistic studies : Use CRISPR-Cas9 knockout models to confirm target dependency .
- Theoretical alignment : Frame findings within established paradigms (e.g., sulfonamide-mediated enzyme inhibition) to guide hypothesis-driven research .
Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
